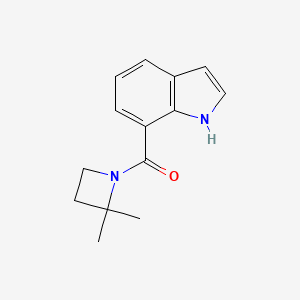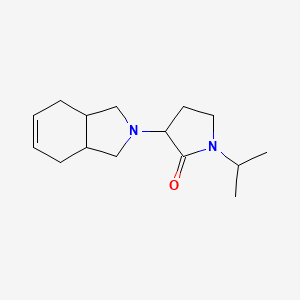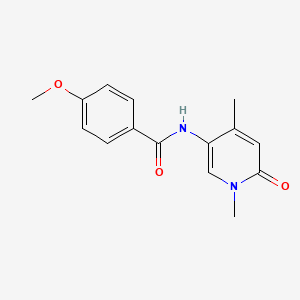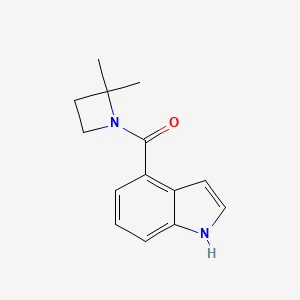
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone, also known as DMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a synthetic compound that is derived from indole and azetidine. It has a unique molecular structure that makes it a promising candidate for various scientific applications.
作用機序
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is not fully understood, but several studies have suggested that it works by inhibiting the cell cycle and inducing apoptosis in cancer cells. (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
実験室実験の利点と制限
One of the main advantages of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its potent anticancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. Another direction is the identification of new targets and pathways that can be targeted by (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone to improve its anticancer activity. Additionally, further studies are needed to investigate the potential applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone in other fields such as materials science and organic chemistry.
Conclusion:
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone and to identify new targets and pathways that can be targeted by this compound.
合成法
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the formation of the azetidine ring using a suitable reagent, followed by the addition of the indole moiety to the azetidine ring. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
科学的研究の応用
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is in the field of medicinal chemistry. Several studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer.
特性
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-5-3-4-10-6-8-15-12(10)11/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUUEHBAGCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CC=CC3=C2NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)